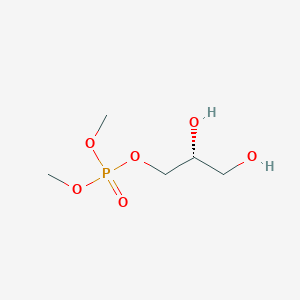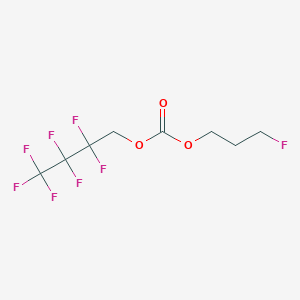
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, is a chemical compound that belongs to the class of phosphate esters. These esters are derivatives of phosphoric acid where one or more of the hydrogen atoms are replaced by organic groups. This particular compound is characterized by the presence of a 2,3-dihydroxypropyl group and two methyl groups attached to the phosphate moiety. Phosphate esters play a crucial role in various biological processes and are widely used in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, typically involves the esterification of phosphoric acid with the appropriate alcohol. One common method is the reaction of phosphoric acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of phosphate esters can be achieved through continuous processes that involve the use of large-scale reactors. The esterification reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,3-dihydroxypropyl alcohol.
Oxidation: Higher oxidation state phosphoric acid derivatives.
Substitution: New esters or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, involves its ability to participate in phosphorylation reactions. The compound can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is essential in cellular signaling pathways and energy transfer mechanisms .
Comparación Con Compuestos Similares
Phosphoric acid, (2R)-2,3-dihydroxypropyl dimethyl ester, can be compared with other phosphate esters such as:
Phosphoric acid, monoethyl ester: Similar in structure but with different alkyl groups.
Phosphoric acid, diethyl ester: Contains two ethyl groups instead of methyl groups.
Phosphoric acid, tripropyl ester: Contains three propyl groups, making it more hydrophobic.
Uniqueness
The uniqueness of this compound, lies in its specific structure, which imparts distinct chemical and physical properties. The presence of the 2,3-dihydroxypropyl group enhances its solubility in water and its reactivity in biochemical processes .
Propiedades
Número CAS |
565453-61-4 |
|---|---|
Fórmula molecular |
C5H13O6P |
Peso molecular |
200.13 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihydroxypropyl] dimethyl phosphate |
InChI |
InChI=1S/C5H13O6P/c1-9-12(8,10-2)11-4-5(7)3-6/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
KZHNRBUBHJMJDS-RXMQYKEDSA-N |
SMILES isomérico |
COP(=O)(OC)OC[C@@H](CO)O |
SMILES canónico |
COP(=O)(OC)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)



![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)









